molecular formula C23H26N4O5S B10936924 N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10936924
M. Wt: 470.5 g/mol
InChI Key: CCQZURBKPOHABD-UHFFFAOYSA-N
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Description

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a morpholine moiety, and a naphthalene sulfonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the morpholine and naphthalene sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, morpholine-containing molecules, and naphthalene sulfonyl compounds. Examples include:

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C23H26N4O5S/c1-2-27-22(23(29)26-10-12-32-13-11-26)20(16-24-27)25-21(28)9-14-33(30,31)19-8-7-17-5-3-4-6-18(17)15-19/h3-8,15-16H,2,9-14H2,1H3,(H,25,28)

InChI Key

CCQZURBKPOHABD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)N4CCOCC4

Origin of Product

United States

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